molecular formula C17H20FN3O2 B3493190 N-cyclohexyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-cyclohexyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B3493190
M. Wt: 317.36 g/mol
InChI Key: ZKIWWIPUSMTEEJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide: is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 2-fluorophenyl group. This can be done using a suitable fluorinating agent or through a cross-coupling reaction.

    Attachment of the cyclohexyl group: The final step involves the introduction of the cyclohexyl group to the nitrogen atom of the oxadiazole ring. This can be achieved through an amide coupling reaction using a cyclohexylamine derivative and a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or alkanes, and substitution may yield halogenated derivatives or other functionalized compounds.

Scientific Research Applications

N-cyclohexyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

    Agrochemicals: The compound can be used as a precursor for the development of new pesticides or herbicides with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

N-cyclohexyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide can be compared with other similar compounds, such as:

    N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanamide: This compound has a trifluoromethyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    N-cyclohexyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c18-14-9-5-4-8-13(14)17-20-16(23-21-17)11-10-15(22)19-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIWWIPUSMTEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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